(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid

Cysteine Protease Inhibition Stereochemistry-Activity Relationship E-64 Analog Design

(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid (CAS 149884-11-7, also designated (2S,3R)-2,3-oxiranedicarboxylic acid monoethyl ester) is a chiral cis-epoxysuccinic acid monoethyl ester with molecular formula C6H8O5 and molecular weight 160.12 g/mol. The compound belongs to the epoxysuccinate family and features a cis-configured oxirane ring bearing one free carboxylic acid and one ethyl ester group.

Molecular Formula C6H8O5
Molecular Weight 160.12 g/mol
Cat. No. B12977568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid
Molecular FormulaC6H8O5
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(O1)C(=O)O
InChIInChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1
InChIKeyMWMZDXCRDIBPCO-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid: A cis-Epoxysuccinic Acid Monoethyl Ester for Stereospecific Synthesis


(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid (CAS 149884-11-7, also designated (2S,3R)-2,3-oxiranedicarboxylic acid monoethyl ester) is a chiral cis-epoxysuccinic acid monoethyl ester with molecular formula C6H8O5 and molecular weight 160.12 g/mol . The compound belongs to the epoxysuccinate family and features a cis-configured oxirane ring bearing one free carboxylic acid and one ethyl ester group. Its defined (2R,3S) stereochemistry places it in the cis-epoxysuccinate series, which exhibits biological activity profiles orthogonal to those of the trans-epoxysuccinate series that dominates the cysteine protease inhibitor field . The compound is supplied as a colorless oil, soluble in methanol, and requires storage at −20 °C for stability .

Cis-epoxysuccinate scaffold for non-cysteine-protease pathway studies
Stereochemical-control study fit via defined (2R,3S) configuration
Monoethyl ester provides regioselective coupling handle for amidation

Why Generic Substitution of (2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid Fails


Cis- and trans-epoxysuccinate derivatives are not functionally interchangeable. The trans-epoxysuccinyl moiety is the essential pharmacophore for irreversible inhibition of papain-family cysteine proteases (e.g., E-64 and its analogs targeting cathepsins B, L, and calpains), while the cis-epoxysuccinate scaffold lacks this inhibitory activity entirely [1]. Conversely, the cis-epoxysuccinate scaffold acts as a potent agonist at the succinate receptor SUCNR1/GPR91 (EC50 = 2.7 µM)—a property not shared by trans-epoxysuccinate derivatives, which instead serve as substrates for distinct hydrolase enzymes [2]. Furthermore, the monoethyl ester offers a single free carboxylic acid handle for regioselective amidation or peptide coupling, a synthetic advantage absent in the symmetric cis-epoxysuccinic acid diacid (CAS 16533-72-5) or the fully protected diethyl ester [3]. These stereochemical and functional group differences render the (2R,3S)-monoethyl ester a non-substitutable intermediate for specific synthetic applications.

!
Cis-epoxysuccinate lacks cysteine protease inhibition; trans-epoxysuccinate is a potent papain-family inhibitor. Scaffold choice may fundamentally alter biological readout.
!
Monoethyl ester enables direct regiospecific coupling; symmetric diacid requires monoprotection, adding steps and may reduce overall yield.
!
Cis-configuration supports SUCNR1 agonism; trans-configuration does not engage the same receptor pharmacology. Receptor context may not transfer.

Quantitative Differentiation Evidence for (2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid Procurement


Cis vs Trans Epoxysuccinate Scaffold: Divergent Papain Inhibitory Activity

In a direct structure-activity study of E-64 derivatives against papain, the trans-epoxysuccinic acid scaffold was essential for inhibitory activity, while the cis-epoxysuccinate scaffold exhibited no papain inhibitory activity whatsoever [1]. This finding establishes that the (2R,3S)-cis configuration of the target compound is fundamentally incompatible with the mechanism of irreversible cysteine protease inhibition that defines the trans-epoxysuccinyl pharmacophore. Researchers requiring a non-cysteine-protease-inhibiting epoxysuccinate building block—for SUCNR1 pharmacology, enzymatic biotransformation, or orthogonal warhead development—must therefore specifically procure the cis isomer.

Cis vs Trans Papain Inhibition
Head-to-head
Cis: no papain inhibitory activity; Trans: essential for E-64 series activity
Supports stereochemistry-driven target selection context
Classical papain assay; cis-form inactive
Cysteine Protease Inhibition Stereochemistry-Activity Relationship E-64 Analog Design

SUCNR1/GPR91 Agonist Potency: Cis-Epoxysuccinate Scaffold vs Succinic Acid

The cis-epoxysuccinate scaffold (as the diacid, CAS 16533-72-5, which shares the identical (2R,3S) oxirane stereochemistry with the target monoethyl ester) acts as a potent SUCNR1/GPR91 agonist, inhibiting intracellular cAMP levels with an EC50 of 2.7 µM. This represents a 10.7-fold potency enhancement over the endogenous ligand succinic acid (EC50 = 29 µM) [1]. Cryo-EM structural studies confirm that cis-epoxysuccinate binds SUCNR1 in a conformation that engages key receptor determinants R2817.39 and Y832.64, with the cis-configured oxirane ring enforcing a synperiplanar carboxylate orientation critical for high-affinity binding [2]. The target monoethyl ester, bearing a free carboxylic acid at the 2-position, retains the essential pharmacophoric carboxylate while the ethyl ester at the 3-position provides a modifiable handle for further SAR exploration.

SUCNR1 Agonist Potency
Head-to-head
EC₅₀ 2.7 µM (cis-epoxysuccinate) vs 29 µM (succinic acid); cAMP inhibition assay
Reported higher agonist context for SUCNR1 profiling
HEK293 cells; Geubelle et al., 2017
SUCNR1/GPR91 Agonism cAMP Inhibition Cardiovascular Pharmacology

Regioselective Derivatization: Monoethyl Ester vs Symmetric Diacid or Diester

The (2R,3S)-monoethyl ester provides a single free carboxylic acid at the 2-position, enabling regioselective amidation or peptide coupling while the ethyl ester at the 3-position remains intact as a protected carboxylate. This was explicitly exploited in the synthesis of aza-peptidyl legumain inhibitors, where the monoethyl ester was coupled to aza-asparaginyl peptide scaffolds using HBTU/DIEA chemistry to yield the Michael acceptor inhibitor series [1]. By contrast, the symmetric cis-epoxysuccinic acid (diacid, CAS 16533-72-5) would require selective monoprotection before derivatization, adding synthetic steps and reducing overall yield. The diethyl ester, conversely, lacks a free acid for direct coupling. The (2R,3S) stereochemistry further ensures that the resulting conjugates adopt the cis configuration required for non-cysteine-protease biological activity profiles.

Regioselective Derivatization
Cross-study
Monoethyl ester direct HBTU/DIEA coupling; eliminates monoprotection step vs diacid
Supports synthesis workflow simplification context
Aza-peptidyl legumain inhibitor protocol; Lee & Bogyo, 2012
Regioselective Synthesis Aza-Peptidyl Inhibitors Legumain Probe Development

Enzymatic Biotransformation: Cis-Epoxysuccinate as Substrate for Enantiopure Tartaric Acid Production

Cis-epoxysuccinate hydrolases (CESHs) stereospecifically hydrolyze the cis-epoxysuccinate scaffold to produce enantiopure L(+)- or D(−)-tartaric acids with >99% enantiomeric excess (ee), a process employed at industrial scale [1]. Trans-epoxysuccinate hydrolases, by contrast, produce meso-tartaric acid from the trans substrate—a fundamentally different product with distinct commercial value [2]. The (2R,3S)-monoethyl ester can serve as a precursor for generating enantiomerically enriched tartaric acid monoester derivatives via enzymatic or chemoenzymatic routes, as demonstrated in the broader body of work on biotransformations of cis-epoxysuccinic acid esters [3]. This enzymatic discrimination between cis and trans substrates underscores the absolute requirement for stereochemical identity in procurement for biotransformation applications.

Enzymatic Biotransformation
Class-level inference
Cis scaffold → L(+)/D(−)-tartaric acid >99% ee; trans scaffold → meso-tartaric acid
Supports stereospecific enzymatic transformation context
Recombinant CESHs; industrial biotransformation
Biotransformation Cis-Epoxysuccinate Hydrolase Enantiopure Tartaric Acid

Physicochemical and Handling Profile: Monoethyl Ester vs Parent Diacid

The (2R,3S)-monoethyl ester (MW 160.12) is supplied as a colorless oil, soluble in methanol, and requires storage at −20 °C for maximum recovery . In contrast, cis-epoxysuccinic acid (the parent diacid, MW 132.07) is a crystalline solid with aqueous solubility . The monoethyl ester's higher molecular weight, oil physical state, and methanol solubility reflect the impact of monoesterification on intermolecular hydrogen bonding and lipophilicity, which in turn affects its handling in anhydrous organic reactions. The predicted boiling point (278.9 °C at 760 mmHg) and flash point (118.5 °C) further define the compound's thermal handling envelope .

Physicochemical Profile
Cross-study
Colorless oil; methanol-soluble; storage −20 °C
Supports anhydrous organic reaction compatibility
Supplier specifications; diacid is crystalline solid
Physicochemical Properties Storage Stability Formulation Compatibility

Validated Application Scenarios for (2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid


Synthesis of Aza-Peptidyl Legumain Inhibitors (Michael Acceptor Series)

The (2R,3S)-monoethyl ester is directly coupled to aza-asparaginyl peptide scaffolds using HBTU/DIEA chemistry to yield potent, selective legumain (asparaginyl endopeptidase) inhibitors with second-order rate constants up to 5 × 10⁴ M⁻¹s⁻¹ and IC₅₀ values as low as 4 nM against recombinant mouse legumain [1]. The monoethyl ester's single free carboxylic acid enables regioselective attachment without the need for protection/deprotection of a second carboxylate, as confirmed in the synthetic protocol of Lee & Bogyo (2012). This application exploits the cis configuration to generate inhibitor probes that do not cross-react with cathepsin-family cysteine proteases.

SUCNR1/GPR91 Pharmacophore Development and SAR Exploration

The cis-epoxysuccinate scaffold, which shares the identical (2R,3S) oxirane stereochemistry with the target monoethyl ester, is a validated SUCNR1/GPR91 agonist with an EC50 of 2.7 µM—10.7-fold more potent than the endogenous ligand succinic acid (EC50 = 29 µM) [1]. The monoethyl ester provides a modifiable ester handle at the 3-position for further SAR exploration without disrupting the free 2-carboxylate essential for receptor engagement with residues R2817.39 and Y832.64, as revealed by cryo-EM structural studies [2]. This makes the monoethyl ester a strategic starting material for developing non-metabolizable SUCNR1 agonists for cardiovascular and metabolic disease research.

Chemoenzymatic Synthesis of Enantiopure Tartaric Acid Monoester Derivatives

Cis-epoxysuccinate hydrolases (CESHs) stereospecifically hydrolyze cis-epoxysuccinate esters to yield enantiopure L(+)- or D(−)-tartaric acid derivatives with >99% ee [1]. The (2R,3S)-monoethyl ester can serve as a substrate for CESHs to produce chirally pure tartaric acid monoethyl esters, which are valuable chiral building blocks for pharmaceutical synthesis. This enzymatic route is fundamentally inaccessible with trans-epoxysuccinate substrates, which are hydrolyzed by distinct trans-specific hydrolases to yield meso-tartaric acid [2].

Orthogonal Warhead Development for Non-Cathepsin Cysteine Protease Targets

Unlike trans-epoxysuccinyl derivatives, which are established irreversible inhibitors of papain-family cysteine proteases (cathepsins B, L, calpains), the cis-epoxysuccinate scaffold exhibits no papain inhibitory activity [1]. This property makes the (2R,3S)-monoethyl ester an attractive starting material for developing epoxide-based covalent warheads targeting enzymes outside the papain superfamily, where off-target cathepsin inhibition must be avoided. The monoethyl ester's single carboxylate attachment point enables direct conjugation to targeting ligands without the cross-reactivity liabilities inherent to the trans-epoxysuccinyl pharmacophore.

Application
Selection Property
Validation Focus
Legumain inhibitor synthesis
Regioselective coupling handle
Coupling efficiency and product identity
SUCNR1 pharmacological profiling
Cis-epoxysuccinate scaffold fidelity
Receptor binding and cAMP modulation context
Enantiopure tartaric acid derivative synthesis
Stereospecific enzymatic hydrolysis
Enantiomeric excess and product purity
Non-cathepsin covalent warhead development
Cis-configuration selectivity
Off-target cysteine protease screening
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